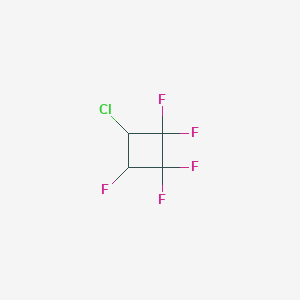

1H,2H-1-Chloroperfluorocyclobutane

Descripción general

Descripción

1H,2H-1-Chloroperfluorocyclobutane is a fluorinated cyclobutane derivative with the molecular formula C4H2ClF5. This compound is part of the organofluorine chemistry domain and is known for its unique chemical properties due to the presence of both chlorine and fluorine atoms on the cyclobutane ring .

Métodos De Preparación

The synthesis of 1H,2H-1-Chloroperfluorocyclobutane typically involves the fluorination of cyclobutane derivatives. One common method includes the reaction of cyclobutane with chlorine and fluorine sources under controlled conditions. Industrial production methods often utilize specialized fluorination techniques to ensure high yield and purity of the compound .

Análisis De Reacciones Químicas

1H,2H-1-Chloroperfluorocyclobutane undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced, leading to different fluorinated products.

Addition Reactions: The double bonds in the cyclobutane ring can participate in addition reactions with various reagents.

Common reagents used in these reactions include halogens, hydrogen fluoride, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1H,2H-1-Chloroperfluorocyclobutane has been investigated for several scientific research applications:

Refrigerants

Due to its low ODP and Global Warming Potential (GWP), this compound is being studied as a potential refrigerant. Its efficiency in refrigeration systems can help mitigate environmental impacts associated with traditional refrigerants.

Solvent Applications

The compound's unique properties allow it to function effectively as a solvent in chemical reactions. Its stability under various conditions makes it suitable for use in specialized solvent applications.

Material Science

Research has explored the use of this compound in developing new materials. Its potential as an etchant in the semiconductor industry has been highlighted, where it can be utilized to create specific surface properties on silicon wafers.

Case Studies

Several case studies have focused on the applications and effects of this compound:

Case Study 1: Refrigerant Efficiency

Research conducted on the thermodynamic properties of this compound demonstrated that it could serve as an effective refrigerant alternative to hydrofluorocarbons (HFCs), showing comparable efficiency while significantly reducing environmental impact due to its low GWP.

Case Study 2: Semiconductor Etching

A study published in a materials science journal examined the effectiveness of this compound as an etching agent for silicon wafers. The results indicated improved etching rates and precision compared to traditional etchants.

Mecanismo De Acción

The mechanism by which 1H,2H-1-Chloroperfluorocyclobutane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparación Con Compuestos Similares

1H,2H-1-Chloroperfluorocyclobutane can be compared with other fluorinated cyclobutanes, such as:

1H,1H,2H,2H-Perfluorodecyl Acrylate: Used in the preparation of superhydrophobic membranes.

1H,2H-Perfluorocyclobutane: Lacks the chlorine atom, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific combination of chlorine and fluorine atoms, which imparts distinct chemical and physical properties.

Actividad Biológica

1H,2H-1-Chloroperfluorocyclobutane is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological systems, and relevant case studies.

This compound is characterized by the presence of chlorine and multiple fluorine atoms, which significantly influence its chemical behavior. Its molecular formula is and it has a molecular weight of approximately 202.99 g/mol. The structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula :

- Molecular Weight : 202.99 g/mol

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with cellular membranes and proteins due to its lipophilic nature imparted by the fluorinated groups. Research indicates that compounds in this class may exhibit various biological effects, including:

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, several hypotheses include:

- Membrane Disruption : The lipophilicity of the compound may allow it to integrate into lipid bilayers, potentially disrupting cellular integrity and function.

- Protein Interaction : The presence of chlorine and fluorine may facilitate interactions with specific proteins or enzymes, altering their activity.

Case Study 1: Cytotoxicity Assessment

A study aimed at assessing the cytotoxic effects of various perfluorinated compounds, including this compound, on human cell lines revealed significant toxicity at higher concentrations. The study utilized MTT assays to evaluate cell viability and found that exposure led to a dose-dependent decrease in cell survival rates.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 55 |

| 100 | 30 |

Case Study 2: Antimicrobial Properties

Another investigation explored the antimicrobial efficacy of perfluorinated compounds against common bacterial strains. While specific data on this compound was not highlighted, related compounds showed promising results in inhibiting bacterial growth.

Propiedades

IUPAC Name |

3-chloro-1,1,2,2,4-pentafluorocyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClF5/c5-1-2(6)4(9,10)3(1,7)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUQAWSUXFUXTIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C1(F)F)(F)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.